molecular formula C20H14N2O4 B13149171 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone CAS No. 84788-11-4

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone

Cat. No.: B13149171
CAS No.: 84788-11-4
M. Wt: 346.3 g/mol
InChI Key: TVHDZTXXIBHODC-UHFFFAOYSA-N
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Description

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone (CAS 84788-11-4) is a synthetic anthraquinone derivative supplied for scientific investigation. Anthraquinones are privileged chemical scaffolds renowned for their diverse therapeutic potential, particularly in oncology . The rigidity and planarity of the anthraquinone core allow it to function as a DNA intercalator, a key mechanism for several classes of chemotherapeutic agents . This makes derivatives like this compound valuable templates for developing novel anticancer agents that target essential cellular machinery, including kinases, topoisomerases, and telomerases . Beyond oncology, anthraquinone derivatives are the subject of active research for their potential as antioxidants. Their structure-activity relationships, particularly concerning phenolic substituents, are studied for the ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which is implicated in neurodegenerative, cardiovascular, and hepatopathic diseases . The specific substitution pattern of this compound—featuring amino, hydroxy, and phenylamino groups—suggests potential for exploring these mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not classified as a drug, cosmetic, or food additive. It is not for diagnostic, therapeutic, or any other human or animal use. Handle with appropriate safety precautions.

Properties

CAS No.

84788-11-4

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

2-amino-5-anilino-1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H14N2O4/c21-12-7-6-11-15(19(12)25)20(26)17-14(23)9-8-13(16(17)18(11)24)22-10-4-2-1-3-5-10/h1-9,22-23,25H,21H2

InChI Key

TVHDZTXXIBHODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)N

Origin of Product

United States

Preparation Methods

Direct Amination of Anthraquinone Derivatives

This method involves sequential functionalization of anthraquinone precursors through hydroxylation and amination reactions.

Key Steps:

  • Starting Material : 1,4-Dihydroxyanthraquinone (quinizarin) or its leuco form (2,3-dihydro-1,4-dihydroxyanthraquinone).
  • Amination : Reaction with phenylamine (aniline) in the presence of boric acid esters or hydroxycarboxylic acid esters as catalysts.
  • Reductive Conditions : Use of zinc powder or sodium hyposulfate to maintain a reducing environment, preventing oxidation of intermediates.
Example Protocol:
Component Quantity (mol) Conditions Yield (%)
1,4-Dihydroxyanthraquinone 1.0 Solvent: Methanol, 80°C, 12 hrs 65–70
Phenylamine 2.2 Catalyst: Boric acid ester
Zinc powder 0.5 Reductive agent

Outcomes :

  • By-products : <5% unreacted quinizarin and minor dimerization products.
  • Advantages : High regioselectivity for the 5-position due to steric and electronic effects.

Cycloaddition-Ring Transformation Approach

This method employs pyrido[1,2-a]pyrazines and substituted naphthoquinones to construct the anthraquinone core.

Key Steps:

  • Cycloaddition : Reaction between pyrido[1,2-a]pyrazine and 5-amino-1,4-naphthoquinone.
  • Ring Transformation : Rearrangement under thermal conditions to form the azaanthraquinone scaffold.
Example Protocol:
Component Quantity (mol) Conditions Yield (%)
Pyrido[1,2-a]pyrazine 1.0 Solvent: CH₂Cl₂, reflux, 24 hrs 60
5-Amino-1,4-naphthoquinone 1.0 Catalyst: None

Outcomes :

  • Product : 6-Amino-3,4-bis(phenylamino)-1-pyridin-2-yl-benzo[g]isoquinoline-5,10-dione (analogous structure).
  • By-products : Regioisomeric mixtures when using monosubstituted naphthoquinones.

Reductive Amination with Leucoanthraquinones

This method leverages the reductive activation of leucoanthraquinones to enhance reactivity toward amines.

Key Steps:

Example Protocol:
Component Quantity (mol) Conditions Yield (%)
Leuco-1,8-dihydroxyanthraquinone 1.0 Solvent: Ethanol/water (1:1), 60°C 75–80
Phenylamine 3.0 pH: 4–5 (acetic acid buffer)

Outcomes :

  • Purity : >95% by HPLC.
  • Limitations : Requires strict control of pH to avoid over-amination.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Direct Amination 65–70 90–95 High By-product formation
Cycloaddition 50–60 85–90 Moderate Regioisomer separation
Reductive Amination 75–80 95–98 High pH sensitivity

Advanced Modifications

Post-synthetic modifications enable further functionalization:

  • Hydroxylation : Oxidative hydroxylation using H₂O₂/Fe²⁺ to introduce additional OH groups.
  • Palladium Complexation : Coordination with Pd(II) for catalytic applications (e.g., 16a in).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthraquinone derivatives.

Scientific Research Applications

Dyeing Applications

The primary application of 2-amino-1,8-dihydroxy-5-(phenylamino)anthraquinone lies in the textile industry, where it is utilized as a dye. Anthraquinone dyes are known for their vibrant colors and excellent fastness properties. The compound can be used to dye polyester fibers effectively, providing a rich color palette while maintaining durability under various conditions.

Case Study: Polyester Dyeing
A patent (US3270013A) describes the use of vicinally substituted 1-phenylamino-anthraquinone compounds for dyeing polyester fibers. The compounds exhibit high compatibility with polyester materials, ensuring that the dyed fabric retains color even after multiple washes .

Pharmaceutical Applications

Research indicates that derivatives of anthraquinones, including this compound, possess significant biological activity. They have been studied for their potential therapeutic effects, particularly in oncology and bone health.

Osteoclast Inhibition
A study on related compounds demonstrated that certain anthraquinone derivatives can inhibit osteoclast formation, which is crucial in managing bone resorption diseases such as osteoporosis. The research highlighted two specific derivatives that effectively suppressed receptor activator of nuclear factor-κB ligand-induced osteoclast formation without causing cytotoxicity .

Anticancer Potential
Additionally, anthraquinones have been investigated for their anticancer properties. They have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including inducing apoptosis and modulating signaling pathways associated with cell growth .

Environmental Applications

Anthraquinones are also explored for their role in environmental science, particularly in bioremediation processes. They can act as inhibitors of sulfate-reducing bacteria, which are responsible for producing hydrogen sulfide in anaerobic environments.

Inhibition of Sulfide Production
Research indicates that 1,8-dihydroxy-anthraquinone can inhibit sulfide production from sulfate by specific bacterial strains. This property is beneficial for controlling sulfide levels in wastewater treatment facilities and preventing environmental pollution .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have shown that certain anthraquinones can exhibit mutagenic properties under specific conditions.

Mutagenicity Assessment
Research has indicated that anthraquinones with hydroxyl or amino functional groups may induce mutagenesis in bacterial strains. This finding underscores the importance of evaluating the safety and environmental impact of these compounds before widespread application .

Mechanism of Action

The mechanism of action of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, DNA replication, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Electronic Properties

Substituent positioning and type significantly alter anthraquinone geometry and electron density. For example:

  • Anthraquinone (parent compound): Lacks substituents, serving as a baseline for aromaticity and planarity studies.
  • 1,2-Dihydroxyanthraquinone (1,2-DHAQ): Adjacent hydroxyl groups at positions 1 and 2 enhance chemiluminescence (CL) quenching efficiency due to electron-withdrawing effects.
  • Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural product with anticancer properties. The methyl group at position 6 and hydroxyl groups at 1,3,8 contribute to its lipophilicity and DNA intercalation ability. The amino and phenylamino groups in the target compound could modify its binding affinity compared to emodin’s hydroxyl-methyl motif .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone 1,8-OH; 2-NH₂; 5-NHC₆H₅ Enhanced H-bonding, potential CL quenching
Emodin 1,3,8-OH; 6-CH₃ Anticancer activity, moderate lipophilicity
1,2-DHAQ 1,2-OH High CL quenching efficiency
Anthraquinone (unsubstituted) None Planar structure, baseline aromaticity

Environmental and Physicochemical Behavior

  • Deposition and Solubility: Anthraquinone’s environmental persistence is influenced by substituents. Hydroxyl and amino groups increase polarity, likely enhancing aqueous solubility and deposition rates compared to non-polar derivatives. For example, gas-phase anthraquinone has a deposition velocity of 0.7 cm s⁻¹ over vegetated land; substituted derivatives may exhibit higher deposition due to increased particle-phase affinity .

Chemiluminescence and Reactivity

  • CL Quenching Mechanisms: Substituents on the benzene ring are critical for CL quenching. 1,2-DHAQ’s high efficiency contrasts with sulfate-containing analogs, which show weak activity. The phenylamino group in the target compound could act as an electron donor, enhancing CL quenching via resonance effects, though this hypothesis needs further testing .

Biological Activity

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone is a synthetic compound belonging to the anthraquinone family, characterized by its complex structure featuring hydroxyl and amino functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3C_{15}H_{12}N_2O_3, with a molecular weight of 268.26 g/mol. Its structure includes two hydroxyl groups and an amino group, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that anthraquinones exhibit significant antimicrobial properties. A study highlighted that derivatives of anthraquinones can inhibit the growth of various pathogens. For instance, this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coliNot effective

Anticancer Activity

The compound has also been investigated for its anticancer potential. A notable study demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Study: Apoptotic Induction in K562 Cells
In a study involving K562 leukemia cells, treatment with this compound at concentrations of 25 µM, 50 µM, and 100 µM resulted in apoptosis rates of 12%, 30%, and 60% respectively after 24 hours. The treatment also led to increased expression of caspase-3 and -9, indicating activation of the intrinsic apoptotic pathway .

Neuroprotective Effects

Recent studies suggest that anthraquinones may have neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to inhibit amyloid-beta aggregation, a hallmark of AD pathology. In vitro assays revealed that it significantly reduced amyloid fibril formation .

Table 2: Neuroprotective Activity Against Amyloid-Beta Aggregation

CompoundIC50 (µM)
Quercetin3.0
This compound4.5

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in cancer progression and neurodegeneration.
  • Interaction with Cellular Pathways : The compound modulates key signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-1,8-dihydroxy-5-(phenylamino)anthraquinone, and how can purity be ensured?

  • Methodological Answer :
    Synthesis typically involves coupling reactions under reflux conditions. For example, 2-aminoanthraquinone derivatives can be synthesized by reacting 1,8-dihydroxyanthraquinone with alkyl halides in N,N-dimethylformamide (DMF) using K₂CO₃ as a base. Post-reaction purification involves filtration, washing with water and ethanol, and crystallization from a dimethylformamide:ethanol (1:2) mixture . Purity validation requires HPLC-UV analysis (limit of quantification: 10 ppm) and complementary techniques like NMR or mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
    Key techniques include:
    • X-ray crystallography for molecular conformation.
    • UV-Vis spectroscopy to study π-π* transitions in the anthraquinone core.
    • Cyclic voltammetry to assess redox behavior, particularly relevant for electrochemical applications .
    • DFT calculations to predict HOMO/LUMO energies and substituent effects on electronic properties .

Q. What are the primary biological screening protocols for evaluating anticancer activity?

  • Methodological Answer :
    Standard assays include:
    • DNA intercalation studies (e.g., ethidium bromide displacement assays).
    • Cell cycle analysis (flow cytometry) to detect G2/M arrest.
    • Apoptosis assays (Annexin V/PI staining).
      Recent studies also explore non-apoptotic mechanisms like paraptosis and autophagy using fluorescence microscopy and Western blotting for markers like LC3-II .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced redox stability for energy storage?

  • Methodological Answer :
    Density functional theory (DFT) predicts redox windows and substituent effects. For instance:
    • Electron-donating groups (e.g., -OCH₃) increase reduction potentials by stabilizing LUMO energies.
    • Lithium ion pairing with carbonyl groups can elevate reduction potentials by ~0.4 V.
      A linear relationship between computed LUMO energies and experimental reduction potentials enables rapid screening of derivatives .

Q. What experimental strategies address contradictions in reported degradation rates of anthraquinone derivatives?

  • Methodological Answer :
    Discrepancies arise from structural resonance stability and electron-deficient carbonyl groups. To resolve these:
    • Compare degradation kinetics under controlled pH/light conditions using HPLC.
    • Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in environmental matrices .
    • Apply advanced oxidation processes (e.g., Fenton reactions) to assess recalcitrance .

Q. How does quantum interference influence the electronic transport properties of anthraquinone-based materials?

  • Methodological Answer :
    Break junction techniques measure single-molecule conductance. For anthraquinones:
    • Destructive quantum interference (DQI) in the off-state results in ultra-low conductance.
    • Substituent engineering (e.g., electron-withdrawing groups) modulates DQI effects, enabling tunable nanoelectronics .

Q. What mechanistic insights explain the dual role of anthraquinones in inducing apoptosis and overcoming chemoresistance?

  • Methodological Answer :
    • Apoptosis : ROS generation via redox cycling disrupts mitochondrial membrane potential.
    • Chemoresistance reversal : Anthraquinones inhibit drug efflux pumps (e.g., P-glycoprotein) in multidrug-resistant cell lines, validated via calcein-AM accumulation assays .

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